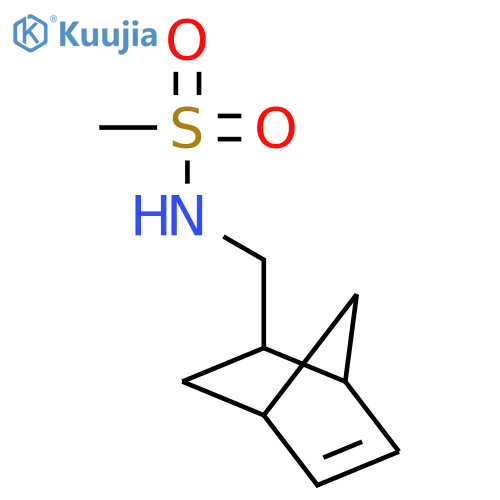

Cas no 287923-89-1 (N-(5-Norbornene-2-methyl)-methanesulfonamide)

N-(5-Norbornene-2-methyl)-methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide

- N-(Bicyclo[2.2.1]hept-5-en-2-ylmethy)methanesulfonamide

- N-(5-bicyclo[2.2.1]hept-2-enylmethyl)methanesulfonamide

- N-(5-Norbornene-2-methyl)-methanesulfonamide

- AC-4853

- SCHEMBL6935344

- A819594

- N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide

- FT-0693648

- DTXSID40595263

- C9H15NO2S

- N-(2-bicyclo[2.2.1]hept-5-enylmethyl)methanesulfonamide

- AKOS015917770

- N-(bicyclo(2.2.1)hept-5-ene-2-ylmethyl)-methanesulfonamide

- N-({bicyclo[2.2.1]hept-5-en-2-yl}methyl)methanesulfonamide

- FEALMIYDTDFJBH-UHFFFAOYSA-N

- N-(5-Norbornene-2-methyl)methane sulfonamide

- 287923-89-1

- Methanesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-

-

- インチ: 1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3

- InChIKey: FEALMIYDTDFJBH-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)NCC1CC2C=CC1C2

計算された属性

- せいみつぶんしりょう: 201.08200

- どういたいしつりょう: 201.082

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 315

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6A^2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.213

- ふってん: 314.7 °C at 760 mmHg

- フラッシュポイント: 314.7 °C at 760 mmHg

- 屈折率: 1.538

- PSA: 54.55000

- LogP: 2.21950

N-(5-Norbornene-2-methyl)-methanesulfonamide セキュリティ情報

N-(5-Norbornene-2-methyl)-methanesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(5-Norbornene-2-methyl)-methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM203119-1g |

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide |

287923-89-1 | 95% | 1g |

$580 | 2021-08-04 | |

| Chemenu | CM203119-1g |

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide |

287923-89-1 | 95% | 1g |

$*** | 2023-03-29 | |

| Ambeed | A730746-1g |

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide |

287923-89-1 | 95+% | 1g |

$505.0 | 2024-07-28 | |

| TRC | N231960-5mg |

N-(5-Norbornene-2-methyl)-methanesulfonamide |

287923-89-1 | 5mg |

$ 370.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732464-1g |

n-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide |

287923-89-1 | 98% | 1g |

¥4949.00 | 2024-05-20 | |

| TRC | N231960-10mg |

N-(5-Norbornene-2-methyl)-methanesulfonamide |

287923-89-1 | 10mg |

$ 585.00 | 2022-06-03 | ||

| TRC | N231960-2.5mg |

N-(5-Norbornene-2-methyl)-methanesulfonamide |

287923-89-1 | 2.5mg |

$ 200.00 | 2022-06-03 |

N-(5-Norbornene-2-methyl)-methanesulfonamide 関連文献

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

N-(5-Norbornene-2-methyl)-methanesulfonamideに関する追加情報

N-(5-Norbornene-2-methyl)-methanesulfonamide: A Comprehensive Overview

N-(5-Norbornene-2-methyl)-methanesulfonamide, identified by the CAS number 287923-89-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to asnorbornene-based methanesulfonamide, has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in enhancing the performance of advanced materials, particularly in the development of high-performance polymers and composites.

The molecular structure of N-(5-Norbornene-2-methyl)-methanesulfonamide is characterized by a norbornene ring system, which is known for its exceptional stability and rigidity. The presence of the methanesulfonamide group introduces additional functional versatility, enabling this compound to participate in a wide range of chemical reactions. Researchers have explored its potential as a building block for synthesizing complex organic molecules, particularly in the context of drug discovery and material synthesis.

One of the most promising applications of N-(5-Norbornene-2-methyl)-methanesulfonamide lies in its ability to act as a precursor for advanced materials. Recent studies have demonstrated that this compound can be used to synthesize high-strength polymers with improved thermal stability and mechanical properties. For instance, a 2023 study published in the Journal of Polymer Science highlighted the use of this compound in creating lightweight polymers suitable for aerospace applications.

In addition to its role in materials science, N-(5-Norbornene-2-methyl)-methanesulfonamide has also shown potential in biological systems. Preliminary research indicates that this compound may possess bioactive properties, making it a candidate for further investigation in pharmacological studies. Its ability to interact with specific biological targets could pave the way for novel drug development strategies.

The synthesis of N-(5-Norbornene-2-methyl)-methanesulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalysis have enabled more efficient production of this compound, reducing costs and improving scalability. This has made it more accessible for researchers and industries seeking to explore its applications.

Looking ahead, the future of N-(5-Norbornene-2-methyl)-methanesulfonamide appears bright, with ongoing research focusing on expanding its application scope. Collaborative efforts between academia and industry are expected to unlock new possibilities for this compound, particularly in the realms of sustainable materials development and innovative drug design.

In conclusion, N-(5-Norbornene-2-methyl)-methanesulfonamide stands as a testament to the ingenuity of modern chemistry. Its unique properties and versatile applications position it as a key player in advancing technological and scientific frontiers. As research continues to unfold, this compound is poised to make significant contributions to various fields, solidifying its place as an essential component in contemporary chemical innovation.

287923-89-1 (N-(5-Norbornene-2-methyl)-methanesulfonamide) 関連製品

- 122115-49-5(Ethyl 7-(4-methylphenyl)-7-oxoheptanoate)

- 1806544-23-9(Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate)

- 1639856-62-4((2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

- 1501188-91-5(2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid)

- 2034207-40-2(3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one)

- 1329809-21-3(rac Guaifenesin-d5 Cyclic Carbonate)

- 1806265-51-9(2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine)

- 1803651-48-0(Methyl 2-amino-5-(aminomethyl)-6-(trifluoromethoxy)pyridine-3-carboxylate)

- 2580218-01-3(4-{(tert-butoxy)carbonylamino}-2-(methylsulfanyl)benzoic acid)

- 2228862-23-3(4-(5-bromo-1,3-thiazol-2-yl)pyrrolidin-2-one)